molecular formula C17H21ClN2O3 B2528238 3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide CAS No. 866040-69-9

3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide

Cat. No.: B2528238
CAS No.: 866040-69-9
M. Wt: 336.82
InChI Key: LIGSJFJOVSZEPF-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide is a complex organic compound that has been attracting attention in the scientific community due to its diverse applications and unique structure. This compound features a quinoline core, which is a common motif in pharmaceuticals and other bioactive molecules. The presence of functional groups like chloro, methoxymethyl, and dimethylpropanamide enhances its reactivity and potential for modification, making it valuable in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: : The synthesis typically begins with the commercially available 6-methyl-4-quinolinecarboxylic acid.

  • Functional Group Introduction: : The methoxymethyl group is introduced through a nucleophilic substitution reaction using methoxymethyl chloride.

  • Chlorination: : The chloro group is incorporated via electrophilic chlorination, often using thionyl chloride.

  • Amide Formation: : Finally, the propanamide group is formed through an amidation reaction using 2,2-dimethylpropanoyl chloride.

Industrial Production Methods:

In industrial settings, the synthesis of 3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide typically follows a similar route but on a larger scale with optimizations for yield and purity. Continuous flow reactors and high-throughput techniques are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : This compound can undergo oxidation reactions, often facilitated by agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.

  • Reduction: : Reduction reactions, using reagents such as lithium aluminum hydride, can yield dihydroquinoline analogs.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate, acidic conditions

  • Reduction: : Lithium aluminum hydride, anhydrous conditions

  • Substitution: : Methoxymethyl chloride, basic conditions

Major Products Formed:

  • Oxidation Products: : Quinolinone derivatives

  • Reduction Products: : Dihydroquinoline analogs

  • Substitution Products: : Various substituted quinoline derivatives

Scientific Research Applications

3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide has a wide range of applications:

  • Chemistry: : Used as a building block for the synthesis of complex organic molecules.

  • Biology: : Employed in the study of quinoline-based bioactivity and its effects on cellular mechanisms.

  • Industry: : Used in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide exerts its effects is complex and highly dependent on its application. In medicinal chemistry, it often targets specific enzymes or receptors, modulating their activity through interactions facilitated by its functional groups. These interactions can lead to alterations in molecular pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

  • Chloroquinoline derivatives: : Known for their antimalarial activity.

  • Methoxymethyl-substituted quinolines: : Used in the synthesis of more complex organic structures.

  • Amide-functionalized quinolines: : Explored for their biological activity.

This compound's unique structure and reactivity continue to make it a valuable subject of research and application across multiple scientific disciplines.

Properties

IUPAC Name

3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-10-5-12-11(8-23-4)6-15(21)19-14(12)7-13(10)20-16(22)17(2,3)9-18/h5-7H,8-9H2,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGSJFJOVSZEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C(C)(C)CCl)NC(=O)C=C2COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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